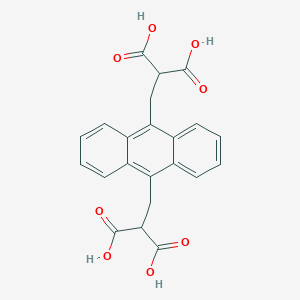

9,10-Anthracendiyl-bis(methylen)dimalonsäure

Übersicht

Beschreibung

9,10-Anthracenediyl-bis(methylene)dimalonic acid is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is of interest due to its potential applications in molecular recognition and as a building block for various organic syntheses.

Synthesis Analysis

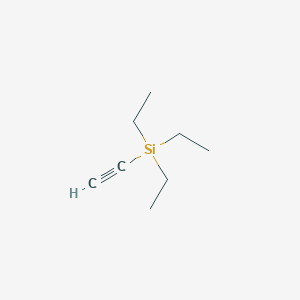

The synthesis of related anthracene derivatives has been reported in the literature. For instance, 9,10-bis(4-trimethylsilylethynylbutadiynyl)anthracene is synthesized from anthraquinone, which undergoes a reaction with lithium acetylide followed by reduction with tin(II). This compound serves as a precursor for further modifications through desilylation and palladium-mediated C-C coupling processes, allowing for the attachment of various functional groups such as metal complexes, arenes, and alkynyl functionalities .

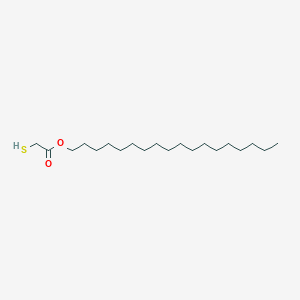

Another related compound, 9,10-anthracene methylene bis(methylene-sulfur-acetic acid), is synthesized from anthracene and characterized by infrared and ^1H NMR spectroscopy. This compound exhibits selective molecular recognition towards Cd^2+ ions, suggesting a potential for use in sensing applications .

Molecular Structure Analysis

The molecular structure of anthracene derivatives can be quite complex. For example, 9,10-bis[bis(4-tert-butylphenyl)methylene)-9,10-dihydroanthracene, a derivative of Thiele's hydrocarbon, has been characterized both experimentally and theoretically. The molecule adopts a butterfly shape with two exocyclic carbons rising from the plane of the central quinoidal ring. The dihedral angle between the two annulated benzenes is significant, and there is characteristic bond alternation observed in the central quinoidal moiety and the exocyclic double bond. Theoretical studies confirm that this butterfly shape is the stable structure for the molecule .

Chemical Reactions Analysis

The reactivity of anthracene derivatives can be inferred from the synthesis methods and the functional groups present in the molecules. The presence of reactive sites such as alkynyl groups in the synthesized derivatives indicates potential for further chemical reactions. For example, the desilylation and palladium-mediated C-C coupling processes mentioned in the synthesis of 9,10-bis(4-trimethylsilylethynylbutadiynyl)anthracene suggest that these molecules can participate in a variety of organic reactions to form more complex structures .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 9,10-Anthracenediyl-bis(methylene)dimalonic acid are not detailed in the provided papers, the properties of similar anthracene derivatives can provide some insights. The molecular recognition properties of 9,10-anthracene methylene bis(methylene-sulfur-acetic acid) towards Cd^2+ ions indicate that such derivatives can have specific interactions with metal ions, which could be exploited in sensor technology or in the construction of supramolecular assemblies . The structural analysis of the butterfly-shaped Thiele's hydrocarbon derivative suggests that the spatial arrangement of substituents on the anthracene core can significantly influence the molecule's overall shape and, consequently, its reactivity and interactions with other molecules .

Wissenschaftliche Forschungsanwendungen

Singulettsauerstoff-Sonde

ABMDMA wird häufig als Sonde zur Detektion von Singulettsauerstoff verwendet . Singulettsauerstoff ist eine hochreaktive Form von Sauerstoff, die eine entscheidende Rolle in verschiedenen biologischen und chemischen Reaktionen spielt. Die Fähigkeit von ABMDMA, Singulettsauerstoff zu detektieren, macht es wertvoll für die Untersuchung dieser Reaktionen.

Fluoreszenz-Sonde

ABMDMA ist eine Fluoreszenz-Sonde . Sie zeigt Fluoreszenz mit einem Anregungsmaximum bei 380 nm und einem Emissionsmaximum bei 407 nm in 0,1 M Phosphat pH 7,0 . Diese Eigenschaft macht sie nützlich in verschiedenen fluoreszenzbasierten Anwendungen, einschließlich Bildgebung und Sensorik.

Forschung zur Photodynamischen Therapie

ABMDMA ist geeignet für die Beurteilung der photodynamischen Wirkung von Curcumin bei Vibrio parahaemolyticus . Photodynamische Therapie ist eine Behandlung, die lichtempfindliche Verbindungen und Licht verwendet, um Krebszellen zu zerstören. Die Fähigkeit von ABMDMA, die photodynamische Wirkung bestimmter Verbindungen zu beurteilen, macht es wertvoll in der Krebsforschung.

Erkennung von Lipopolysacchariden (LPS)

ABMDMA bindet an Lipopolysaccharide (LPS), die in der Zellmembran vorkommen . LPS sind große Moleküle, die in der äußeren Membran von gramnegativen Bakterien vorkommen und eine Schlüsselrolle in der bakteriellen Immunantwort spielen. Die Fähigkeit von ABMDMA, an LPS zu binden, kann verwendet werden, um diese Bakterien und ihre Wechselwirkungen mit dem Immunsystem zu untersuchen.

Wasserlösliches Derivat von Anthracen

ABMDMA ist ein wasserlösliches Derivat von Anthracen . Diese Eigenschaft macht es nützlich in Anwendungen, bei denen die Löslichkeit von Anthracen in Wasser ein begrenzender Faktor ist.

Detektion der Singulettsauerstoff-Erzeugung

ABMDMA wird verwendet, um die Erzeugung von Singulettsauerstoff zu detektieren

Wirkmechanismus

Target of Action

The primary target of 9,10-Anthracenediyl-bis(methylene)dimalonic acid, also known as 2-[[10-(2,2-dicarboxyethyl)anthracen-9-yl]methyl]propanedioic Acid, is lipopolysaccharides (LPS) found in the cell membrane . LPS are large molecules consisting of a lipid and a polysaccharide joined by a covalent bond; they are found in the outer membrane of Gram-negative bacteria, and elicit strong immune responses in animals.

Mode of Action

9,10-Anthracenediyl-bis(methylene)dimalonic acid binds to lipopolysaccharides (LPS) found in the cell membrane . Upon fully deprotonation in neutral aqueous solutions, it takes four negative charges, stabilizing the ion-pair complex and facilitating selective recognition of LPS over other common ionic species of clinical significance .

Biochemical Pathways

The compound is a singlet oxygen probe . Singlet oxygen is a reactive oxygen species (ROS), which plays a key role in the immune response and cellular signaling. The interaction of the compound with singlet oxygen can be monitored spectrophotometrically by recording the decrease of absorbance at 400 nm .

Pharmacokinetics

The compound is highly fluorescent and soluble in water . Its water solubility suggests that it could have good bioavailability.

Result of Action

The compound can be photobleached by singlet oxygen to its corresponding endoperoxide . This reaction indicates the generation of singlet oxygen, which can be used to detect ROS and drug effects .

Eigenschaften

IUPAC Name |

2-[[10-(2,2-dicarboxyethyl)anthracen-9-yl]methyl]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O8/c23-19(24)17(20(25)26)9-15-11-5-1-2-6-12(11)16(10-18(21(27)28)22(29)30)14-8-4-3-7-13(14)15/h1-8,17-18H,9-10H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUYOWCKBJFOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CC(C(=O)O)C(=O)O)CC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392681 | |

| Record name | 9,10-Anthracenediyl-bis(methylene)dimalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

307554-62-7 | |

| Record name | 9,10-Anthracenediyl-bis(methylene)dimalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-Anthracenediyl-bis(methylene)dimalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

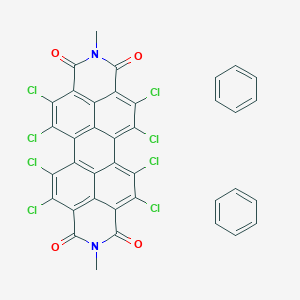

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

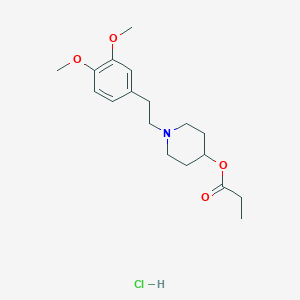

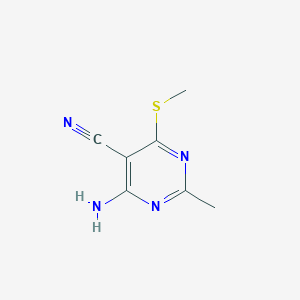

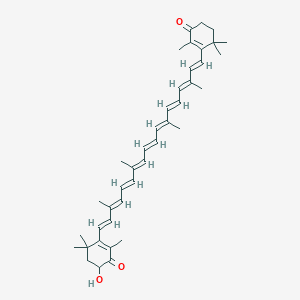

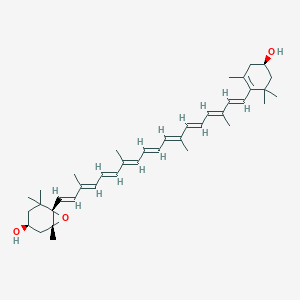

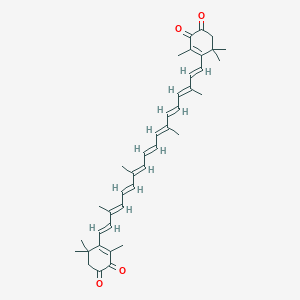

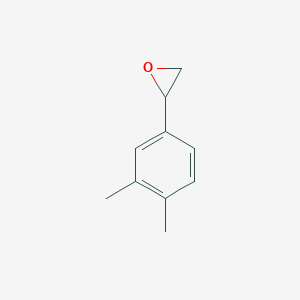

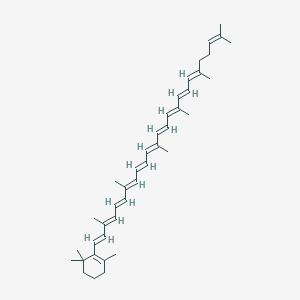

Feasible Synthetic Routes

Q & A

Q1: How does 9,10-Anthracenediyl-bis(methylene)dimalonic acid (ABDA) interact with singlet oxygen and what are the downstream effects?

A1: ABDA acts as a chemical trap for singlet oxygen [, , , , ]. Upon reaction with singlet oxygen, ABDA undergoes an irreversible chemical transformation, leading to a decrease in its absorbance at specific wavelengths, primarily around 400 nm []. This change in absorbance allows researchers to quantify singlet oxygen generation indirectly by monitoring the decrease in ABDA's absorbance over time.

Q2: Can you provide the structural characteristics of ABDA, including its molecular formula, weight, and relevant spectroscopic data?

A2:

- Spectroscopic Data: ABDA exhibits a characteristic absorption peak around 400 nm in UV-Vis spectroscopy, which decreases upon reaction with singlet oxygen [].

Q3: Are there any known catalytic properties or applications of ABDA beyond singlet oxygen detection?

A3: While ABDA is primarily recognized for its role in singlet oxygen detection, its potential catalytic properties and applications in other research areas remain largely unexplored. Further investigations are needed to assess its potential utility in fields like organic synthesis or material science.

Q4: Has computational chemistry been used to study ABDA? Are there any simulations, calculations, or QSAR models available?

A5: While computational chemistry techniques like Density Functional Theory (DFT) have been employed to study singlet oxygen generation mechanisms in photosensitizers [], their application specifically to ABDA, particularly for developing QSAR models, appears limited in the provided literature. Further research could explore the potential of computational methods to predict ABDA's reactivity and interaction with singlet oxygen.

Q5: What analytical methods are typically used to characterize and quantify ABDA and monitor its reaction with singlet oxygen?

A6: UV-Vis Spectroscopy is the primary analytical method for quantifying ABDA and monitoring its reaction with singlet oxygen [, , , , ]. The decrease in absorbance at ABDA's characteristic wavelength (around 400 nm) allows for indirect measurement of singlet oxygen generation.

Q6: Are there any known alternatives or substitutes for ABDA in singlet oxygen research?

A6: While ABDA is a commonly used probe for singlet oxygen, alternative chemical traps and detection methods exist. These include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.